molecular formula C10H14ClNO3S B6217823 methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride CAS No. 2751614-67-0

methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride

Cat. No.: B6217823
CAS No.: 2751614-67-0
M. Wt: 263.7
InChI Key:
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Description

Methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of thienopyran derivatives This compound is characterized by its unique fused ring structure, which includes a thiophene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyran Core: The initial step involves the construction of the thienopyran core. This can be achieved through a cyclization reaction between a thiophene derivative and a suitable pyran precursor under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of formaldehyde and ammonia or a primary amine under controlled conditions.

    Esterification: The carboxylate ester moiety is introduced through an esterification reaction, typically using methanol and a carboxylic acid derivative in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyran derivatives.

Scientific Research Applications

Methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thienopyran core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride: Similar structure but lacks the thiophene ring.

    2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride: Contains a thiazole ring instead of a thienopyran core.

Uniqueness

Methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride is unique due to its fused thienopyran ring system, which imparts distinct chemical and biological properties compared to other similar compounds. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2751614-67-0

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.7

Purity

95

Origin of Product

United States

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